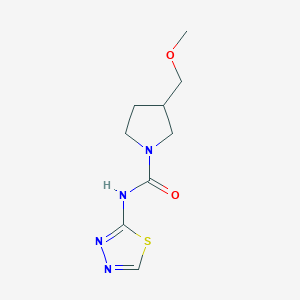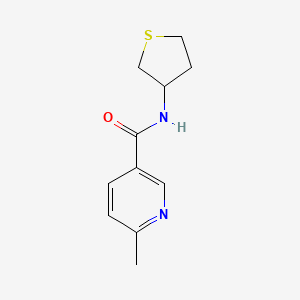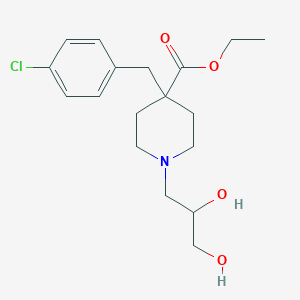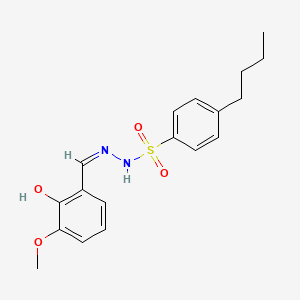![molecular formula C21H26ClN3O2 B6044465 N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown potential in treating various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting the breakdown of N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide, which leads to increased levels of this neurotransmitter in the brain. N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide acts as an inhibitory neurotransmitter, meaning it reduces the activity of neurons in the brain. By increasing N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide levels, CPP-115 can reduce the excitability of neurons, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects. In addition to increasing N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide levels, CPP-115 has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin. It also has anxiolytic and anticonvulsant effects, which can help alleviate symptoms of anxiety and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide transaminase, meaning it does not affect other enzymes or neurotransmitters. It is also relatively stable and can be administered orally or intravenously. However, CPP-115 has some limitations, such as its short half-life and potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is its potential use in treating addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models, and clinical trials are currently underway to investigate its efficacy in treating cocaine addiction. Another area of interest is the development of more stable and potent analogs of CPP-115, which could have improved therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential for use in treating other neurological disorders.
Méthodes De Synthèse
CPP-115 can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine and pyridine, followed by acylation with 3-bromopropionyl chloride. The resulting compound is then treated with sodium hydroxide to yield CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic effects in various neurological disorders. In animal models, CPP-115 has been shown to reduce seizure activity, decrease drug-seeking behavior, and alleviate anxiety. Clinical trials have also demonstrated the efficacy of CPP-115 in reducing seizures in patients with refractory epilepsy.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-27-20-6-5-18(13-19(20)22)24-21(26)7-4-16-3-2-12-25(14-16)15-17-8-10-23-11-9-17/h5-6,8-11,13,16H,2-4,7,12,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGREUBXRYSVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)

![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6044417.png)

![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)


![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)